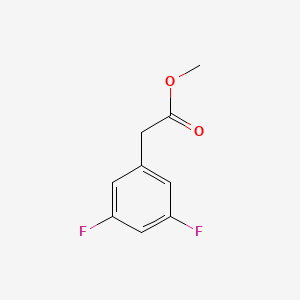

Methyl 2-(3,5-difluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJMEHGTPXJXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210530-70-4 | |

| Record name | 210530-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(3,5-difluorophenyl)acetate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(3,5-difluorophenyl)acetate, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, strategic importance in pharmaceutical design, synthesis methodologies, analytical characterization, and essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted phenylacetate ester. The strategic placement of two fluorine atoms on the phenyl ring significantly influences its physicochemical and biological properties.

Molecular Formula and Weight

The chemical structure of this compound consists of a 3,5-difluorophenyl group attached to the alpha-carbon of a methyl acetate moiety. This arrangement gives rise to the following molecular formula and weight:

| Attribute | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u).[1][2][3][][5]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[6][7][8][9] The presence of the 3,5-difluoro substitution pattern in this compound is not arbitrary; it is a deliberate design element intended to modulate several key parameters.

-

Metabolic Stability: Fluorine's high electronegativity can alter the electronic properties of adjacent C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[10] This can lead to an increased half-life of the drug in the body.

-

Lipophilicity and Permeability: The strategic placement of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6][8]

-

Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.[8]

-

pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility and pharmacokinetic profile.[6]

The following diagram illustrates the logical flow of how fluorine substitution impacts drug properties:

Caption: Impact of Fluorine Substitution on Drug Properties.

Synthesis of this compound

The synthesis of substituted phenylacetic acid esters like this compound can be approached through several established synthetic routes. A common and effective method involves the esterification of the corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

2-(3,5-difluorophenyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3,5-difluorophenyl)acetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

The following diagram illustrates the general workflow for the synthesis and purification:

Caption: General Synthesis and Purification Workflow.

Alternative synthetic strategies may include palladium-catalyzed coupling reactions.[11] For instance, a Suzuki coupling of an appropriate aryl boronic acid with a haloacetate derivative could be employed.[11] Another approach involves the carbonylation of benzyl halides.[12]

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl ester protons, a singlet for the methylene protons, and a characteristic multiplet pattern for the aromatic protons of the 3,5-difluorophenyl ring. The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, the methylene carbon, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).[13] |

| ¹⁹F NMR | The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms at the 3 and 5 positions. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (186.15 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. C-F stretching vibrations will also be present. |

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and biological effects.[14]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[14][15]

-

Hand Protection: Use appropriate chemical-resistant gloves.[14][15]

-

Body Protection: A lab coat and closed-toe shoes are mandatory.[14][15]

Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.[14]

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. Its difluorinated phenyl moiety offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research.

References

-

Molecular Weight Calculator. [Link]

- Smith, J. et al. Synthesis of phenylacetic acid esters.

-

Kumar, A. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

-

C9H8Br2O2 molar mass. [Link]

-

An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

- Process for preparing phenyl-acetic acid esters.

-

BMRB entry bmse000481 - Phenyl Acetate. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

-

Molar Mass Calculator. American Water Chemicals, Inc. [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Human Metabolome Database. [Link]

- Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

-

Fluorine Safety. Purdue University. [Link]

-

Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]

-

Molecular Weight Calculator (Molar Mass). [Link]

Sources

- 1. omnicalculator.com [omnicalculator.com]

- 2. webqc.org [webqc.org]

- 3. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]

- 5. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. inventivapharma.com [inventivapharma.com]

- 12. researchgate.net [researchgate.net]

- 13. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

A-Z. A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-(3,5-difluorophenyl)acetate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(3,5-difluorophenyl)acetate (CAS No. 134439-50-6), a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation. This document elucidates the structural information derived from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It details the causality behind the observed spectral features and provides robust, field-tested protocols for data acquisition, ensuring that researchers, scientists, and drug development professionals can confidently identify and characterize this compound.

Structural and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a methyl ester, a benzylic methylene group, and a symmetrically disubstituted aromatic ring. Each of these components imparts a distinct and identifiable signature across different spectroscopic techniques. Understanding the molecule's structure and symmetry is the foundational step to a logical interpretation of its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule. The absence of adjacent, non-equivalent protons for the aliphatic groups leads to simple singlet signals, which simplifies spectral interpretation.[1]

Rationale for Signal Assignment:

-

Aromatic Protons (H-2, H-4, H-6): These protons are situated on the electron-deficient difluorinated ring. The strong electron-withdrawing effect of the two fluorine atoms deshields these protons, shifting them downfield. Due to coupling with the two meta-positioned fluorine atoms, the signals for H-2/H-6 and H-4 will appear as complex multiplets, specifically as triplets of triplets or similar patterns, a characteristic feature for this substitution pattern.

-

Methylene Protons (Ha): These benzylic protons are adjacent to both the aromatic ring and the carbonyl group of the ester. This proximity to two deshielding groups places their signal at a characteristic chemical shift. As there are no adjacent protons, the signal is a sharp singlet.[2]

-

Methyl Protons (Hb): The protons of the methyl ester group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet downfield from typical alkane protons.[3]

Table 1: Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2, H-6 | ~6.95 | m | 2H | Aromatic |

| H-4 | ~6.75 | m (tt) | 1H | Aromatic |

| Hₐ | ~3.65 | s | 2H | -CH₂- |

| Hₑ | ~3.70 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy Analysis

Due to the plane of symmetry in the 3,5-difluorophenyl ring, several carbon atoms are chemically equivalent, which reduces the total number of signals observed in the ¹³C NMR spectrum.[4] Proton decoupling is standard practice to ensure each unique carbon appears as a singlet, simplifying the spectrum.[5]

Rationale for Signal Assignment:

-

C=O (Carbonyl): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, typically in the 170-175 ppm range.

-

Aromatic Carbons: Aromatic carbons typically resonate between 110-160 ppm. The carbons directly bonded to fluorine (C-3, C-5) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The ipso-carbon (C-1) is expected to be a triplet due to coupling with both fluorine atoms.

-

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-OCH₃) carbons appear at higher fields (upfield), with the carbon attached to oxygen (-OCH₃) being more deshielded than the benzylic carbon.

Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |

|---|---|---|

| ~170.5 | s | C=O |

| ~163.0 | dd (¹JCF ≈ 248 Hz) | C-3, C-5 |

| ~138.5 | t (³JCF ≈ 10 Hz) | C-1 |

| ~112.5 | t (²JCF ≈ 25 Hz) | C-2, C-6 |

| ~102.0 | t (²JCF ≈ 26 Hz) | C-4 |

| ~52.5 | s | -OCH₃ |

| ~40.5 | s | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying key functional groups. The spectrum is dominated by strong absorptions from the ester and the fluorinated aromatic ring. The analysis is typically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), the latter being unique for every molecule.[6]

Rationale for Peak Assignment:

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

-

C=O Stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected around 1740-1760 cm⁻¹.[7] This is one of the most diagnostic peaks in the spectrum.

-

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Esters exhibit two characteristic C-O stretching bands. The C(=O)-O stretch is typically found around 1250-1200 cm⁻¹, and the O-C stretch appears around 1150-1100 cm⁻¹. These are usually strong and sharp.

-

C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region. These can sometimes overlap with the C-O stretching bands but are typically very intense.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~1750 | Strong, Sharp | Ester C=O Stretch |

| ~1620, ~1590, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1350 | Strong | C-F Stretch |

| ~1230 | Strong | Asymmetric C-O-C Stretch |

| ~1130 | Strong | Symmetric C-O-C Stretch & C-F Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight of a compound and its fragmentation patterns, which act as a structural fingerprint. The stability of the resulting fragments dictates the observed spectrum.[8]

Expected Fragmentation Pattern: The molecular ion (M⁺˙) peak is expected at m/z 186, corresponding to the molecular weight of the compound. The fragmentation of phenylacetate esters is well-documented and typically involves several key pathways.[9]

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the methylene group and the carbonyl group to form the highly stable 3,5-difluorobenzyl cation. This fragment is expected to be the base peak.

-

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in an acylium ion.

-

Loss of Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the methylene group can lead to the loss of the •CH₂COOCH₃ radical (73 Da).

-

McLafferty Rearrangement: This is not possible for this molecule as it lacks the required gamma-hydrogen.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 186 | [C₉H₈F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₇H₅F₂]⁺ | 3,5-Difluorobenzyl/Tropylium Cation (Base Peak) |

| 155 | [C₈H₅F₂O]⁺ | [M - •OCH₃]⁺ |

| 113 | [C₇H₅F₂]⁺ | [M - •CH₂COOCH₃]⁺ |

Experimental Protocols

The following are standardized, self-validating protocols for acquiring high-quality spectroscopic data for this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]

-

Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument). Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid/Thin Film): This is the preferred method for a liquid sample. Place one drop of neat this compound directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform liquid film.

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.[11]

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction Method: Introduce the sample into the mass spectrometer. For a volatile, thermally stable compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.[12]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation pattern with predicted pathways and library data for structural confirmation.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a unique and unambiguous spectroscopic fingerprint for this compound. The ¹H NMR confirms the presence and ratio of the three distinct proton environments. The ¹³C NMR, through its chemical shifts and C-F coupling patterns, validates the carbon skeleton and the substitution pattern of the aromatic ring. FT-IR spectroscopy provides rapid confirmation of the essential ester and fluoroaromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable 3,5-difluorobenzyl cation. By following the detailed protocols and understanding the rationale behind the spectral features outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

-

Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. (2025). PMC - NIH. [Link]

-

Phenyl-substituted biliazine: Structure and spectroscopy. (2025). Oak Ridge National Laboratory. [Link]

-

FT-IR spectrum of 3-(3-fluorophenyl)-2-methylacrylic acid (HL). (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Figure 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... (n.d.). ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Tufts University. [Link]

-

Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (n.d.). Redalyc. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]

-

12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (n.d.). SciELO Colombia. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed. [Link]

-

Synthesis, Spectroscopic and Electrochemical Characterization of a New Chromium (III) Substituted Dawson Polyoxometalate. (2025). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

-

A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. (n.d.). MDPI. [Link]

-

13 C NMR spectrum of the methyl peaks of isotactic, atactic, and syndiotactic polypropylene. 27. (n.d.). ResearchGate. [Link]

-

Fourier transform infrared (FTIR) spectrum of poly(methyl-2methacrylate) sample. (n.d.). ResearchGate. [Link]

-

C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical... (n.d.). Doc Brown's Chemistry. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). (n.d.). Human Metabolome Database. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. hmdb.ca [hmdb.ca]

- 6. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [scielo.org.co]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. uni-saarland.de [uni-saarland.de]

"Methyl 2-(3,5-difluorophenyl)acetate" physical properties and appearance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(3,5-difluorophenyl)acetate, a key intermediate in medicinal chemistry. The information is curated to support laboratory research and development activities, with a focus on technical specifications, safety, and handling.

Chemical Identity and Structure

This compound is a fluorinated aromatic ester. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the development of novel antibiotics. It has been investigated as a reactant in the synthesis of diphenylurea derivatives aimed at combating methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA).

The fundamental identifiers and structural representation of this compound are detailed below.

| Identifier | Value |

| CAS Number | 210530-70-4[1] |

| Molecular Formula | C₉H₈F₂O₂[1] |

| Molecular Weight | 186.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | O=C(OC)CC1=CC(F)=CC(F)=C1[1] |

graph "Methyl_2-(3,5-difluorophenyl)acetate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="C", pos="3,0!"]; O1 [label="O", pos="3.5,-0.5!"]; O2 [label="O", pos="3.5,0.5!"]; C9 [label="CH₃", pos="4.5,-0.5!"]; F1 [label="F"]; F2 [label="F"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C3 -- F1; C5 -- F2; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C9;

// Positioning for clarity - may need adjustment C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"]; C7 [pos="0,-1!"]; F1 [pos="-2,2!"]; F2 [pos="2,2!"]; }

Figure 1. Chemical structure of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Not explicitly stated in available literature; likely a liquid or low-melting solid. | Inferred |

| Purity | ≥95% | [1] |

| Boiling Point | Predicted: 196.6 ± 25.0 °C | Not explicitly cited |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage | Sealed in a dry place at room temperature.[1] | [1] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the known hazards of structurally similar compounds, such as other fluorinated phenylacetates, caution should be exercised when handling this chemical. For a related compound, methyl 2-(3-fluorophenyl)acetate, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Handling Precautions:

-

Avoid inhalation of vapors or dust.

-

Prevent contact with skin and eyes.

-

Keep away from ignition sources.

-

Use only in a well-ventilated area.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of 2-(3,5-difluorophenyl)acetic acid with methanol in the presence of an acid catalyst.

Figure 2. General workflow for the synthesis of this compound.

Exemplary Fischer Esterification Protocol:

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3,5-difluorophenyl)acetic acid and an excess of methanol (acting as both reactant and solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Conclusion

This compound is a valuable synthetic intermediate with applications in the development of novel pharmaceuticals. This guide provides a summary of its known physical and chemical properties, along with a general synthesis protocol. Researchers should exercise caution when handling this compound and refer to safety data for structurally similar molecules in the absence of a specific SDS. Further experimental characterization of its physical properties would be beneficial to the scientific community.

References

-

Lead Sciences. This compound. [Link]

Sources

The Strategic Role of Methyl 2-(3,5-difluorophenyl)acetate as a Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,5-difluorophenyl)acetate is a fluorinated organic compound that has emerged as a versatile and highly valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic importance lies in the unique combination of a reactive ester functional group and a difluorinated phenyl ring. The strong electron-withdrawing nature of the two fluorine atoms at the meta positions significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent benzylic position, making it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its diverse applications as a pivotal intermediate in multi-step synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 210530-70-4 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 220-225 °C (estimated) |

| Solubility | Soluble in most common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, toluene); sparingly soluble in water.[1] |

While detailed spectroscopic data is proprietary to manufacturers, typical expected shifts in ¹H and ¹³C NMR are based on the analysis of its parent compound, methyl phenylacetate, and the known effects of fluorine substitution.[2]

-

¹H NMR: Protons on the aromatic ring would appear as multiplets in the aromatic region (approx. δ 6.8-7.2 ppm). The methylene protons (α- to the carbonyl) would present as a singlet around δ 3.6-3.8 ppm, and the methyl ester protons would be a sharp singlet around δ 3.7 ppm.

-

¹³C NMR: The carbonyl carbon is expected around δ 170-172 ppm. The carbons bonded to fluorine would show large C-F coupling constants, appearing in the δ 160-165 ppm region. Other aromatic carbons, the methylene carbon, and the methoxy carbon would appear at characteristic chemical shifts.

-

IR Spectroscopy: Key stretches would include a strong C=O absorption for the ester at approximately 1740 cm⁻¹, and C-F bond stretches in the 1100-1300 cm⁻¹ region.

Synthesis of this compound

The most direct and common method for the preparation of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.[3][4] The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation.[5]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound from 2-(3,5-difluorophenyl)acetic acid.

Materials:

-

2-(3,5-difluorophenyl)acetic acid (1.0 equiv)

-

Methanol (used as solvent and reagent, large excess, e.g., 20 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, e.g., 0.05 equiv)[6]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,5-difluorophenyl)acetic acid (1.0 equiv) and an excess of methanol (20 equiv).[7]

-

Stir the mixture until the acid dissolves completely.

-

Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.[6] The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or dichloromethane (e.g., 50 mL for a 10g scale reaction).

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Causality and Trustworthiness:

-

Excess Methanol: Using methanol as the solvent as well as the reagent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.[9][10]

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[11] This catalytic step is crucial for achieving a reasonable reaction rate.

-

Aqueous Workup: The sodium bicarbonate wash is a critical self-validating step. It neutralizes and removes both the strong acid catalyst and any remaining starting material, ensuring the purity of the isolated ester.[8]

Core Utility: A Hub for Chemical Transformations

The true value of this compound is realized in its subsequent chemical transformations. The ester and the activated methylene group serve as handles for introducing further molecular complexity.

Key Synthetic Transformations

Caption: Key synthetic pathways originating from this compound.

1. Saponification/Hydrolysis

The ester can be readily hydrolyzed back to the parent 2-(3,5-difluorophenyl)acetic acid under either acidic or basic conditions.[12][13] Basic hydrolysis (saponification) using aqueous sodium hydroxide followed by acidic workup is often preferred for its irreversibility and high yields. This transformation is fundamental when the ester is used as a protecting group for the carboxylic acid or when the acid itself is the desired building block for subsequent coupling reactions (e.g., amide bond formation with coupling agents).[14]

2. Amidation

Direct reaction of the ester with primary or secondary amines, often at elevated temperatures or with specific catalysts, yields the corresponding N-substituted amides.[15] This is a direct and atom-economical route to amide synthesis, a critical linkage in countless pharmaceutical agents. The 3,5-difluoro substitution pattern is often incorporated into drug candidates to enhance metabolic stability or modulate binding affinity.[14]

3. Reduction to Alcohol

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to the corresponding primary alcohol, 2-(3,5-difluorophenyl)ethanol. This provides access to a different class of compounds where the alcohol can be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.[16]

4. α-Alkylation

The methylene (α-carbon) protons are rendered acidic by the adjacent carbonyl group and the electron-withdrawing phenyl ring. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), generates a nucleophilic ester enolate.[17] This enolate can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This process is one of the most powerful applications of this intermediate, as it allows for the construction of a new carbon-carbon bond at the benzylic position, introducing significant structural diversity. The general principle is analogous to the alkylation of methyl phenylacetate.[1]

Workflow: α-Alkylation Pathway

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cphi-online.com [cphi-online.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. iscre.org [iscre.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 14. 3,5-Difluorophenylacetic acid, CasNo.105184-38-1 Tianjin Kind Pharma Co., Ltd. China (Mainland) [kindpharma.lookchem.com]

- 15. Amide synthesis by acylation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Unlocking the Therapeutic Potential of Methyl 2-(3,5-difluorophenyl)acetate: A Technical Guide for Preclinical Investigation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the potential biological activities of Methyl 2-(3,5-difluorophenyl)acetate. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but a practical roadmap for the preclinical investigation of this compound. We will delve into the rationale behind hypothesizing its therapeutic potential, grounded in the established bioactivities of structurally similar molecules, and provide detailed, field-proven experimental protocols to validate these hypotheses.

Introduction: The Rationale for Investigating this compound

This compound is a small molecule whose biological activities have not been extensively characterized in publicly available literature. However, its structural features provide a strong basis for postulating its potential as a therapeutic agent. The molecule can be deconstructed into two key components: the phenylacetic acid backbone and the 3,5-difluoro substitution on the phenyl ring.

-

The Phenylacetic Acid Scaffold: Phenylacetic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. Notably, they are recognized for their anti-inflammatory, analgesic, and antipyretic properties[1]. Phenylacetic acid itself serves as a precursor in the production of pharmaceuticals like penicillin and diclofenac[2][3]. Furthermore, certain phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are implicated in metabolic disorders[4].

-

The Influence of Fluorine Substitution: The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile[5][6][7][8]. The 3,5-difluoro substitution pattern, in particular, can alter the electronic properties of the phenyl ring, potentially leading to more potent and selective biological activity. The parent acid, 3,5-Difluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases[9].

Given these structural precedents, it is reasonable to hypothesize that this compound may possess significant anti-inflammatory and cytotoxic (anticancer) activities. This guide will now focus on the experimental validation of these hypotheses.

Investigating Potential Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in a myriad of diseases. The anti-inflammatory potential of a novel compound can be assessed through a tiered screening approach, starting with simple in vitro assays and progressing to more complex cell-based models.

Initial In Vitro Screening: Protein Denaturation Inhibition Assay

Rationale: Protein denaturation is a well-documented cause of inflammation. This assay provides a rapid and cost-effective preliminary screen for anti-inflammatory activity by assessing the ability of the test compound to inhibit thermally induced protein denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation [10]

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Standard Drug Stock Solution: Prepare a 1 mg/mL stock solution of a reference anti-inflammatory drug (e.g., Diclofenac sodium) in the same solvent.

-

1% Aqueous Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in distilled water.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

-

Assay Procedure:

-

In a set of microcentrifuge tubes, add 0.2 mL of 1% albumin solution.

-

Add 2.8 mL of PBS.

-

Add 2 mL of varying concentrations of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL) prepared by diluting the stock solution with the appropriate solvent.

-

Prepare a control group with the solvent alone and a standard group with the reference drug.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

-

Cell-Based Assay: Nitric Oxide (NO) Inhibition in Macrophages

Rationale: Macrophages play a central role in the inflammatory response. When activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), they produce nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production in a macrophage cell line (e.g., RAW 264.7) is a standard method for assessing anti-inflammatory activity.

Experimental Workflow: NO Production Assay

Caption: Workflow for assessing NO inhibition in LPS-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitrite Determination [11]

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells + LPS + solvent) and a negative control (cells only).

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve of sodium nitrite.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Investigating Potential Anticancer Activity

The structural similarity of the test compound to intermediates used in the synthesis of bioactive molecules, including potential anticancer agents, warrants an investigation into its cytotoxic effects on cancer cell lines.

Primary Screening: Cell Viability Assay

Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and high-throughput method for initial screening of potential anticancer compounds.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocol: MTT Assay [12][13]

-

Cell Culture and Seeding:

-

Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value for each cell line.

-

Data Presentation and Interpretation

For a clear comparison of the experimental results, all quantitative data should be summarized in tables.

Table 1: Hypothetical Anti-Inflammatory Activity Data

| Compound | Protein Denaturation Inhibition (IC50, µg/mL) | NO Inhibition in RAW 264.7 cells (IC50, µM) |

| This compound | [Insert Value] | [Insert Value] |

| Diclofenac Sodium (Standard) | [Insert Value] | [Insert Value] |

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | This compound (IC50, µM) | Doxorubicin (Standard) (IC50, µM) |

| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |

| HeLa (Cervical Cancer) | [Insert Value] | [Insert Value] |

| HEK293 (Non-cancerous) | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded approach to exploring the potential biological activities of this compound. Based on the known bioactivities of its structural components, we have hypothesized that this compound may exhibit anti-inflammatory and anticancer properties. The provided experimental protocols offer a clear and validated pathway for testing these hypotheses.

Should the initial screening assays yield promising results, further investigations would be warranted. These could include:

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. For anti-inflammatory activity, this could involve measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). For anticancer activity, assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and migration/invasion assays would be informative.

-

In Vivo Studies: If in vitro activity is confirmed, preclinical studies in animal models of inflammation or cancer would be the next logical step to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By following the methodologies outlined in this guide, researchers can systematically and rigorously evaluate the therapeutic potential of this compound, potentially leading to the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 3,5-Difluorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health.

- Karakas, D., et al. (2017). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology.

- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food.

- Google Patents. (n.d.). Phenylacetic acid derivatives, their preparation and compositions containing them.

- Serafini, M. R., et al. (2022).

- García-García, E., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research.

-

ResearchGate. (n.d.). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. Retrieved from [Link]

- ResearchGate. (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.

-

PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- Mondal, S., et al. (2015). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Traditional and Complementary Medicine.

-

MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

- ResearchGate. (n.d.). Small-molecule Screening Techniques in Drug Discovery.

- ResearchGate. (n.d.).

-

National Cancer Institute. (n.d.). Protocols - Nanotechnology Characterization Lab. Retrieved from [Link]

- Henke, B. R., et al. (1998). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters.

- Gell, C. R., et al. (1960). Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program. Cancer Research.

- YouTube. (2024, April 19).

- Dilshara, M. G., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.

- Gauthier, T. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- ACS Publications. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.

-

Sparrow Chemical. (n.d.). Phenylacetic Acid. Retrieved from [Link]

- Inventiva Pharma. (n.d.).

- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.

Sources

- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of Methyl 2-(3,5-difluorophenyl)acetate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated motifs, the 3,5-difluorophenyl group has emerged as a particularly valuable scaffold. This guide provides an in-depth technical overview of the applications of a key building block, Methyl 2-(3,5-difluorophenyl)acetate , in the synthesis of novel therapeutic agents, with a focus on its role in the development of potent enzyme inhibitors.

From Ester to Acid: The Gateway Intermediate

This compound serves as a readily available and versatile precursor for the corresponding carboxylic acid, 3,5-difluorophenylacetic acid. This transformation is typically achieved through a straightforward hydrolysis reaction, a fundamental process in organic synthesis. The resulting carboxylic acid is a crucial intermediate for the construction of more complex molecular architectures.

Experimental Protocol: Hydrolysis of this compound

A standard laboratory procedure for the hydrolysis of this compound involves the following steps:

-

Reaction Setup: this compound is dissolved in a suitable solvent mixture, such as methanol and water.

-

Base Addition: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.

-

Heating: The reaction mixture is heated to reflux to drive the hydrolysis to completion.

-

Acidification: After cooling, the mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the 3,5-difluorophenylacetic acid.

-

Isolation: The solid product is collected by filtration, washed with water, and dried to yield the pure carboxylic acid.

This seemingly simple conversion is the gateway to a multitude of applications in medicinal chemistry, enabling the incorporation of the 3,5-difluorophenylacetyl moiety into various drug scaffolds.

Application Focus: Potent Inhibitors of Soluble Epoxide Hydrolase (sEH)

A prominent application of 3,5-difluorophenylacetic acid, derived from its methyl ester, is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).[1][2] sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs).[3][4] EETs possess a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties.[4][5] By inhibiting sEH, the levels of these protective EETs are increased, offering a promising therapeutic strategy for a variety of diseases, including cardiovascular disorders, inflammation, and pain.[1][3][4]

The 3,5-difluorophenylacetyl group has proven to be a critical pharmacophore in the design of highly potent and selective sEH inhibitors. The fluorine atoms can enhance binding affinity through favorable interactions with the enzyme's active site and improve the metabolic stability of the inhibitor.

Synthetic Workflow: From this compound to a Potent sEH Inhibitor

The following diagram illustrates a representative synthetic pathway for a potent sEH inhibitor, starting from this compound.

Caption: Synthetic workflow from this compound to a potent sEH inhibitor.

Mechanism of Action: sEH Inhibition

Soluble epoxide hydrolase metabolizes EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][4] Inhibitors containing the 3,5-difluorophenylacetyl moiety bind to the active site of sEH, preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their beneficial effects on various signaling pathways.

Caption: Mechanism of action of sEH inhibitors derived from this compound.

Quantitative Data: Potency of sEH Inhibitors

The following table summarizes the inhibitory potency of representative sEH inhibitors incorporating the 3,5-difluorophenylacetyl scaffold against human sEH.

| Compound ID | Scaffold Modification | IC₅₀ (nM) for human sEH |

| GSK2256294 | Cyclohexylamino-triazine | Potent and selective |

| URB937 | Biphenyl carbamate | Highly potent |

Note: Specific IC₅₀ values can vary depending on the assay conditions. GSK2256294 is noted as a potent and selective inhibitor in clinical studies.[6][7] URB937 is a well-characterized potent FAAH inhibitor with a similar structural motif.[8][9]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward conversion to 3,5-difluorophenylacetic acid provides access to a key pharmacophore for the development of potent enzyme inhibitors, most notably for soluble epoxide hydrolase. The strategic incorporation of the 3,5-difluorophenyl moiety has been shown to significantly enhance the biological activity and pharmacokinetic properties of drug candidates. As our understanding of the role of enzymes like sEH in various disease states continues to grow, the demand for innovative and highly functionalized building blocks such as this compound is expected to increase, paving the way for the discovery of next-generation therapeutics.

References

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC - PubMed Central. [Link]

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P

-

Development of a Multigram Synthesis of URB937, a Peripherally Restricted FAAH Inhibitor. ResearchGate. [Link]

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P

-

Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications. ResearchGate. [Link]

-

Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed. [Link]

-

Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]

-

The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? ResearchGate. [Link]

-

Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]

- US20020183549A1 - Method and apparatus of methyl acetate hydrolysis - Google P

-

Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. eScholarship.org. [Link]

-

Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. PubMed Central. [Link]

-

The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers. [Link]

-

Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. PubMed Central. [Link]

-

The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? - NRC Publications Archive - Canada.ca. [Link]

-

Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PMC - NIH. [Link]

-

Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers. [Link]

-

3,5-Difluorophenylacetic acid - Chem-Impex. [Link]

-

Pharmacokinetics, pharmacodynamics and safety studies on URB 937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. ResearchGate. [Link]

-

What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. [Link]

-

(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google P

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

Methodological & Application

Application Note: Synthesis of Methyl 2-(3,5-difluorophenyl)acetate via Fischer Esterification

Introduction

Methyl 2-(3,5-difluorophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluorophenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of target molecules. This application note provides a detailed protocol for the synthesis of this compound from 3,5-difluorophenylacetic acid using a classic Fischer-Speier esterification reaction. The causality behind experimental choices, a self-validating protocol, and comprehensive characterization are central to this guide, ensuring reproducibility and high-purity outcomes for researchers in drug development and synthetic chemistry.

Chemical Principles and Mechanistic Insights

The synthesis of this compound from 3,5-difluorophenylacetic acid is achieved through an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. This reversible reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

The mechanism of the Fischer esterification proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

-

Deprotonation: A weak base, such as the alcohol or water present in the reaction mixture, removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is used, and in some variations, water is removed as it is formed.[1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,5-Difluorophenylacetic acid | ≥98% | Commercially Available |

| Methanol (Anhydrous) | ≥99.8% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available |

| Diethyl Ether (Anhydrous) | ≥99% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house |

| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |

| Round-bottom flask (100 mL) | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Heating mantle or oil bath | - | Standard laboratory supplier |

| Separatory funnel (250 mL) | - | Standard laboratory supplier |

| Rotary evaporator | - | Standard laboratory supplier |

Safety Precautions

-

3,5-Difluorophenylacetic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact. Work in a fume hood and keep away from ignition sources.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to other liquids slowly and with stirring.

-

Diethyl Ether: Extremely flammable. Work in a fume hood away from any potential ignition sources.

Reaction Setup and Procedure

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorophenylacetic acid (5.0 g, 29.0 mmol).

-

Add anhydrous methanol (50 mL) to the flask. Methanol serves as both a reactant and the solvent. An excess is used to drive the reaction equilibrium towards the product side.

-

Carefully and slowly, add concentrated sulfuric acid (1 mL) to the reaction mixture with stirring. This should be done in a fume hood and preferably in an ice bath to dissipate the heat generated.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath.

-

Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by 50 mL of saturated sodium chloride solution (brine) to aid in the removal of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting eluent system would be 95:5 (hexane:ethyl acetate), with the polarity gradually increasing as needed. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a colorless oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-), ~6.7-6.9 (m, 3H, Ar-H) |

| ¹³C NMR | δ (ppm): ~171 (C=O), ~163 (d, J = 245 Hz, C-F), ~140 (t, J = 10 Hz, C-C), ~112 (m, Ar-CH), ~102 (t, J = 25 Hz, Ar-CH), ~52 (-OCH₃), ~40 (-CH₂) |

| IR (Infrared) | ν (cm⁻¹): ~2950 (C-H stretch), ~1740 (C=O stretch, ester), ~1620, 1590 (C=C stretch, aromatic), ~1300-1100 (C-O stretch, C-F stretch) |

| Mass Spec. | Expected [M]+ at m/z = 186.05 |

Discussion and Conclusion